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molecular formula C14H13N3O B8491208 2-[4-(2-Aminoethyl)-phenoxy]-isonicotinonitrile

2-[4-(2-Aminoethyl)-phenoxy]-isonicotinonitrile

Cat. No. B8491208
M. Wt: 239.27 g/mol
InChI Key: ITUKSXJEONBQMW-UHFFFAOYSA-N
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Patent
US08921382B2

Procedure details

{2-[4-(4-Cyanopyridin-2-yloxy)-phenyl]-ethyl}-carbamic acid tert-butyl ester (5.57 g, 8.2 mmol) was dissolved with magnetic stirring in CH2Cl2 (100 mL) in a 250 mL round bottom flask equipped with a dry nitrogen line at 25° C. To this solution was added trifluoroacetic acid (10 mL), and the reaction mixture was kept at 25° C. for 3 h. The solution was concentrated in vacuo. The residue was taken up in H2O (50 mL) and EtOAc (75 mL) and treated with conc. ammonium hydroxide (NH4OH) to adjust the pH to 9-10. The layers were separated, and the aqueous fraction was extracted twice with EtOAc. The pooled organic fractions were filtered and concentrated in vacuo to afford 2-[4-(2-aminoethyl)-phenoxy]-isonicotinonitrile (3.52 g, 89%) as a beige waxy solid: 1H NMR (400 MHz, CDCl3) δ 8.32 (d, J=5.1 Hz, 1H), 7.27 (m, 2H), 7.19 (d, J=5.1 Hz, 1H), 7.15 (s, 1H), 7.07 (d, J=8.4 Hz, 2H), 3.00 (t, J=6.9 Hz, 2H), 2.78 (t, J=6.9 Hz, 2H), 1.63 (s, 2H); ESIMS m/z 240.1 ([M+H]+).
Name
{2-[4-(4-Cyanopyridin-2-yloxy)-phenyl]-ethyl}-carbamic acid tert-butyl ester
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][C:17]2[CH:22]=[C:21]([C:23]#[N:24])[CH:20]=[CH:19][N:18]=2)=[CH:12][CH:11]=1)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[NH2:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][C:17]2[CH:22]=[C:21]([CH:20]=[CH:19][N:18]=2)[C:23]#[N:24])=[CH:12][CH:11]=1

Inputs

Step One
Name
{2-[4-(4-Cyanopyridin-2-yloxy)-phenyl]-ethyl}-carbamic acid tert-butyl ester
Quantity
5.57 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC1=CC=C(C=C1)OC1=NC=CC(=C1)C#N)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a dry nitrogen line at 25° C
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
EtOAc (75 mL) and treated with conc. ammonium hydroxide (NH4OH)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous fraction was extracted twice with EtOAc
FILTRATION
Type
FILTRATION
Details
The pooled organic fractions were filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NCCC1=CC=C(OC=2C=C(C#N)C=CN2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.52 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 179.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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